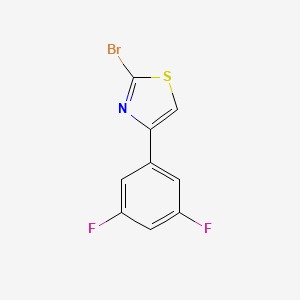

2-Bromo-4-(3,5-difluorophenyl)thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NS/c10-9-13-8(4-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCAKIVDDIVQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-difluorophenyl)thiazole typically involves the reaction of 3,5-difluoroaniline with bromine and sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-difluorophenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

2-Bromo-4-(3,5-difluorophenyl)thiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-difluorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The thiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-bromo-4-(3,5-difluorophenyl)thiazole and related thiazole derivatives are summarized below:

Structural and Functional Comparison

Reactivity and Stability

- Bromine Position : Bromine at position 2 (target compound) exhibits higher reactivity in nucleophilic substitutions compared to bromine at positions 4 or 3. For example, bromine at position 2 in imidazo[2,1-b][1,3,4]thiadiazole derivatives undergoes rapid substitution with secondary amines .

- In contrast, 3,5-dimethylphenyl () enhances lipophilicity, favoring membrane permeability in bioactive molecules .

- Physical State : The hydrazone-containing derivative () exists as a viscous oil due to reduced crystallinity from bulky substituents, whereas simpler analogs (e.g., ) are typically solids .

Research Findings and Implications

- Electronic Modulation : Fluorine substituents (target compound) reduce π-electron density, altering binding affinities in receptor-ligand interactions compared to methyl groups .

- Synthetic Pathways : Brominated thiazoles are often synthesized via cyclization of α-bromo ketones with thioamides, with fluorine substituents introduced via pre-functionalized aryl precursors .

Biological Activity

2-Bromo-4-(3,5-difluorophenyl)thiazole is a thiazole derivative with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This compound features a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a series of reactions that include cyclization and halogenation. The thiazole ring structure is crucial for its biological properties, as it can participate in various chemical reactions that lead to the formation of more complex molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a related series of thiazole-based compounds demonstrated significant inhibitory activity against DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair. Compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The following table summarizes the cytotoxicity data for relevant thiazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Thiazole Compound A | MCF-7 | 0.78 |

| Related Thiazole Compound B | HCT116 | 0.62 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focused on novel thiazole derivatives indicated that certain compounds exhibited potent antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole . The minimum inhibitory concentrations (MICs) for selected compounds are shown below:

| Compound | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Fluconazole | 31.24 | 15.62 |

The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For example, molecular docking studies suggest that thiazoles can act as non-competitive inhibitors of enzymes such as lanosterol C14α-demethylase in fungi .

Case Studies

- Cytotoxicity Evaluation : A study conducted on a series of thiazole derivatives found that those with bromine and fluorine substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The presence of these halogens was correlated with increased interaction with target proteins involved in cell division .

- Antifungal Properties : In vitro tests showed that certain thiazole derivatives could disrupt fungal cell membrane integrity, leading to cell death. This was confirmed through fluorescence microscopy and further supported by molecular docking studies that elucidated the binding interactions between the compounds and their targets .

Q & A

Q. What are the thermal decomposition pathways of this compound under reaction conditions?

- Methodology : Perform TGA-MS to identify decomposition products (e.g., HBr release at >327 K). Optimize synthetic steps (e.g., lower reflux temperatures) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.